molecular formula C6H7NO2 B105012 Pyridin-4-ylmethanediol CAS No. 19322-72-6

Pyridin-4-ylmethanediol

Cat. No. B105012
CAS RN: 19322-72-6
M. Wt: 125.13 g/mol
InChI Key: MWSYYKKFGBHLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-4-ylmethanediol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as 4-pyridylmethanediol or 4-Py-MDO. This compound has a unique structure that makes it an important building block for the synthesis of various organic compounds.

Scientific Research Applications

Pyridin-4-ylmethanediol has numerous scientific research applications. It is used as a building block for the synthesis of various organic compounds. It is also used in the preparation of chelating agents, which are used in the treatment of metal poisoning. Pyridin-4-ylmethanediol is also used in the preparation of fluorescent probes, which are used in biological imaging. Additionally, Pyridin-4-ylmethanediol is used in the preparation of drugs that target cancer cells.

Mechanism Of Action

The mechanism of action of Pyridin-4-ylmethanediol is not well understood. However, it is believed to act as a chelating agent, which means that it can bind to metal ions and remove them from the body. Pyridin-4-ylmethanediol may also act as an antioxidant, which means that it can protect cells from oxidative damage.

Biochemical And Physiological Effects

Pyridin-4-ylmethanediol has been shown to have various biochemical and physiological effects. It has been found to have anti-cancer properties, as it can inhibit the growth of cancer cells. Pyridin-4-ylmethanediol has also been found to have anti-inflammatory properties, as it can reduce inflammation in the body. Additionally, Pyridin-4-ylmethanediol has been found to have neuroprotective properties, as it can protect neurons from damage.

Advantages And Limitations For Lab Experiments

One of the advantages of Pyridin-4-ylmethanediol is its versatility. It can be used as a building block for the synthesis of various organic compounds, and it has numerous scientific research applications. However, one of the limitations of Pyridin-4-ylmethanediol is its toxicity. It can be toxic if ingested or inhaled, and it should be handled with care in the laboratory.

Future Directions

There are numerous future directions for research on Pyridin-4-ylmethanediol. One area of research is the development of new drugs that target cancer cells. Pyridin-4-ylmethanediol has shown promise in this area, and further research could lead to the development of new cancer treatments. Another area of research is the development of new chelating agents. Pyridin-4-ylmethanediol has been used as a chelating agent, but further research could lead to the development of more effective chelating agents. Additionally, research could be conducted to better understand the mechanism of action of Pyridin-4-ylmethanediol, which could lead to the development of new drugs and therapies.
In conclusion, Pyridin-4-ylmethanediol is a versatile compound that has numerous scientific research applications. It is used as a building block for the synthesis of various organic compounds, and it has potential applications in the treatment of metal poisoning, cancer, and other diseases. Further research is needed to better understand the mechanism of action of Pyridin-4-ylmethanediol and to develop new drugs and therapies.

Synthesis Methods

Pyridin-4-ylmethanediol can be synthesized using different methods. One of the most common methods is the reaction of pyridine-4-carboxaldehyde with formaldehyde in the presence of a base catalyst. This reaction results in the formation of Pyridin-4-ylmethanediol. Another method involves the reaction of pyridine-4-carboxylic acid with formaldehyde in the presence of a reducing agent. This method also leads to the formation of Pyridin-4-ylmethanediol.

properties

CAS RN

19322-72-6

Product Name

Pyridin-4-ylmethanediol

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

pyridin-4-ylmethanediol

InChI

InChI=1S/C6H7NO2/c8-6(9)5-1-3-7-4-2-5/h1-4,6,8-9H

InChI Key

MWSYYKKFGBHLTN-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(O)O

Canonical SMILES

C1=CN=CC=C1C(O)O

synonyms

Methanediol, 4-pyridinyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.